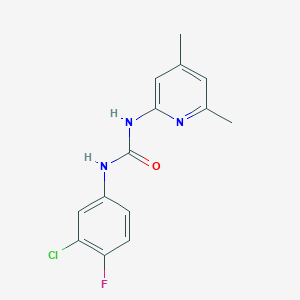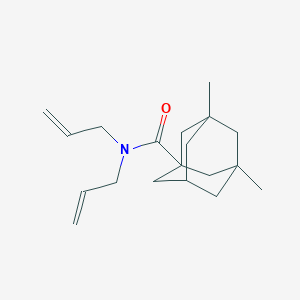
N-(3-chloro-4-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, commonly known as CFPU, is a chemical compound that belongs to the class of urea herbicides. It is widely used in agriculture to control the growth of weeds in crops such as soybeans, corn, and wheat. CFPU is known for its high efficiency, low toxicity, and selectivity towards specific weeds, making it a popular choice among farmers and researchers alike.
Wirkmechanismus
CFPU works by inhibiting the activity of an enzyme called acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting AHAS, CFPU disrupts the normal metabolic processes of weeds, leading to their eventual death. CFPU is highly selective towards plants and has little to no effect on animals, making it a safe and effective herbicide for use in agriculture.
Biochemical and Physiological Effects
CFPU has been shown to have a range of biochemical and physiological effects on plants. Studies have shown that CFPU inhibits the activity of AHAS in a dose-dependent manner, leading to a reduction in the biosynthesis of branched-chain amino acids. CFPU also disrupts the normal metabolic processes of plants, leading to the accumulation of toxic metabolites and the eventual death of the plant.
Vorteile Und Einschränkungen Für Laborexperimente
CFPU has several advantages for use in lab experiments. It is highly effective in controlling the growth of weeds, making it a useful tool for studying the effects of herbicides on plants. CFPU is also highly selective towards plants and has little to no effect on animals, making it a safe and effective herbicide for use in lab experiments.
One limitation of CFPU is that it is not effective against all weed species, and some weeds may develop resistance to CFPU over time. Additionally, CFPU may have unintended effects on non-target plants and ecosystems, highlighting the importance of careful application and monitoring.
Zukünftige Richtungen
There are several future directions for research on CFPU and its applications in agriculture. One area of research is the development of new formulations of CFPU that are more effective and efficient in controlling weed growth. Another area of research is the investigation of the long-term effects of CFPU on soil health and ecosystem functioning. Finally, researchers may explore the potential use of CFPU in combination with other herbicides or agricultural practices to improve crop yields and reduce the use of harmful chemicals in agriculture.
Conclusion
In conclusion, CFPU is a highly effective and selective herbicide that has numerous applications in agriculture. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound. CFPU is a promising tool for crop protection and weed management, and its continued study and development may lead to new innovations in agriculture.
Synthesemethoden
The synthesis of CFPU involves the reaction of 3-chloro-4-fluoroaniline and 4,6-dimethyl-2-pyridinecarboxylic acid with the use of a coupling reagent such as N,N'-carbonyldiimidazole. The resulting product is then treated with urea to yield CFPU in high purity and yield.
Wissenschaftliche Forschungsanwendungen
CFPU has been extensively studied for its herbicidal properties and its potential applications in crop protection. Researchers have investigated the efficacy of CFPU in controlling the growth of various weed species, including glyphosate-resistant weeds. CFPU has been found to be highly effective in controlling the growth of broadleaf weeds and grasses, making it a promising herbicide for use in agriculture.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O/c1-8-5-9(2)17-13(6-8)19-14(20)18-10-3-4-12(16)11(15)7-10/h3-7H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMJHUPHKXAANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(ethylsulfonyl)(methyl)amino]-N-isopropylbenzamide](/img/structure/B5354381.png)
![1-[2-(4-fluorophenoxy)butanoyl]azocane](/img/structure/B5354384.png)


![methyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5354395.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide](/img/structure/B5354398.png)
![5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5354404.png)
![5-{3-chloro-5-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5354410.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5354428.png)
![7-(3-chlorophenyl)-4-[(2,2-dimethylcyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5354436.png)
![N-[5-(3,4-dimethylbenzoyl)-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5354442.png)
![N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-phenylethyl]benzenesulfonamide](/img/structure/B5354451.png)
![N-ethyl-5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5354453.png)
![2-methyl-1-{1-[(4-methyl-1H-imidazol-5-yl)carbonyl]azetidin-3-yl}piperidine](/img/structure/B5354479.png)
